molecular formula C17H18ClNO B5852922 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

Cat. No. B5852922
M. Wt: 287.8 g/mol
InChI Key: SSQLHKMUKKNOBH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as A-836339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological properties.

Mechanism of Action

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been found to play a crucial role in modulating inflammation and pain. Activation of the CB2 receptor by 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide leads to the release of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which are involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been found to exhibit significant analgesic and anti-inflammatory effects in preclinical studies. The compound has also been found to be effective in reducing neuropathic pain and inflammation. 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been shown to modulate the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. The compound has also been found to reduce the activation of glial cells, which are involved in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several advantages for lab experiments. The compound has a high degree of selectivity for the CB2 receptor, which makes it an ideal tool for studying the role of the CB2 receptor in pain and inflammation. 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has also been found to be stable and easy to synthesize, which makes it a useful compound for large-scale studies.
However, 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide also has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide also has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. One area of focus is the development of novel analogs of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide that exhibit improved pharmacological properties. Another area of focus is the exploration of the potential clinical applications of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in treating neuropathic pain and other inflammatory conditions. Additionally, further research is needed to elucidate the precise mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide and its potential interactions with other receptors and signaling pathways.

Synthesis Methods

The synthesis method of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-ethyl-6-methylaniline in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic, anti-inflammatory, and anti-nociceptive properties. The compound has also been found to be effective in treating neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. 2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.

properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-4-13-7-5-6-12(3)16(13)19-17(20)14-9-8-11(2)10-15(14)18/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQLHKMUKKNOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

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